N-(4-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
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Description
N-(4-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, also known as JNJ-26481585, is a novel small molecule inhibitor of histone deacetylase (HDAC). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs has been shown to have potential therapeutic benefits in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Scientific Research Applications
Chemical Modification and Biological Properties
Chemical modification of the pyridine moiety in molecules similar to N-(4-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been explored to enhance biological properties. Ukrainets et al. (2015) studied the methylation of the pyridine moiety in a related compound, revealing increased analgesic properties in certain derivatives (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Bioconjugation and Biomedical Applications
Ruthenium(II) dicarbonyl complexes, including those with pyridine-based ligands like 2-(pyridin-2-yl)pyrimidine, have been synthesized for potential bioconjugation with peptide nucleic acids. Bischof et al. (2013) report these compounds as promising for biosensing and biomedical applications, demonstrating stability and controlled CO-release properties (Bischof, Joshi, Dimri, Spiccia, & Schatzschneider, 2013).
Anticancer and Anti-inflammatory Properties
Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, which show potential as anticancer and anti-5-lipoxygenase agents. These compounds, structurally related to N-(4-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, exhibited promising activity in cytotoxic and enzyme inhibition assays (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Nonlinear Optical (NLO) and Anticancer Studies
Jayarajan et al. (2019) conducted a study on compounds including 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide, focusing on their nonlinear optical properties and potential anticancer activity. These compounds showed significant interactions with the colchicine binding site of tubulin, indicating potential for inhibiting tubulin polymerization (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
Medicinal Chemistry and Optimization Strategies
Linton et al. (2011) focused on optimizing the biological properties of compounds including N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide. Strategies to reduce metabolism mediated by aldehyde oxidase were explored, providing insights for drug discovery programs (Linton, Kang, Ornelas, Kephart, Hu, Pairish, Jiang, & Guo, 2011).
properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-11-4-5-16-13(8-11)19-15(21)12-9-14(18-10-17-12)20-6-2-3-7-20/h4-5,8-10H,2-3,6-7H2,1H3,(H,16,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGOXIAECRWNGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=NC=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide |
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